2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . It also contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring, the introduction of the indole group, and the addition of various side chains . The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The quinazoline and indole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the quinazoline and indole rings, as well as the various functional groups attached to them . It could potentially undergo a variety of reactions, including substitution, addition, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the strength and type of intermolecular forces .Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives exhibit a wide range of biological activities, including antimicrobial and cytotoxic activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, displaying antifungal and antibacterial activities, indicative of the therapeutic potential of similar compounds in treating infections (Patel & Patel, 2010). Additionally, compounds with a similar structural motif have shown promise as anticancer agents. Bu et al. (2001) reported the synthesis and cytotoxic activity of derivatives against in vivo subcutaneous colon tumors in mice, highlighting the potential of such compounds in cancer therapy (Bu et al., 2001).
Material Science Applications
In the realm of material science, quinazoline derivatives have found applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Wu et al. (2009) prepared carboxylated cyanine dyes, demonstrating that co-sensitization with these dyes can enhance solar cell efficiency, suggesting that similar quinazoline derivatives could be explored for energy conversion applications (Wu et al., 2009).
Future Directions
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)14-30-25(33)19-9-8-17(24(32)27-10-11-34-3)12-22(19)29-26(30)35-15-23(31)20-13-28-21-7-5-4-6-18(20)21/h4-9,12-13,16,28H,10-11,14-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYGLOEOCCDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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